molecular formula C22H12BrCl2NO2 B12050772 4-Chlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate CAS No. 355421-73-7

4-Chlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

Cat. No.: B12050772
CAS No.: 355421-73-7
M. Wt: 473.1 g/mol
InChI Key: ISCMUPOUGZLWHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with 4-chlorophenyl and 6-bromo groups, along with a carboxylate ester functionality. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Chlorination: The chlorination of the phenyl ring can be carried out using chlorinating agents like thionyl chloride or sulfuryl chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with 4-chlorophenol to form the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted derivatives.

    Oxidation: Formation of quinoline N-oxides.

    Hydrolysis: Formation of 4-chlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid and 4-chlorophenol.

Scientific Research Applications

4-Chlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

355421-73-7

Molecular Formula

C22H12BrCl2NO2

Molecular Weight

473.1 g/mol

IUPAC Name

(4-chlorophenyl) 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C22H12BrCl2NO2/c23-14-3-10-20-18(11-14)19(22(27)28-17-8-6-16(25)7-9-17)12-21(26-20)13-1-4-15(24)5-2-13/h1-12H

InChI Key

ISCMUPOUGZLWHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OC4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.